Chembl4517430

Description

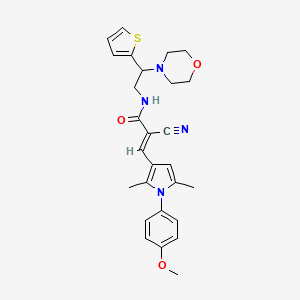

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O3S/c1-19-15-21(20(2)31(19)23-6-8-24(33-3)9-7-23)16-22(17-28)27(32)29-18-25(26-5-4-14-35-26)30-10-12-34-13-11-30/h4-9,14-16,25H,10-13,18H2,1-3H3,(H,29,32)/b22-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDZRWTUUGKGJE-CJLVFECKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=C(C#N)C(=O)NCC(C3=CC=CS3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)/C=C(\C#N)/C(=O)NCC(C3=CC=CS3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Chembl4517430 S Biological Action

Identification of IMPDH Type II as the Primary Molecular Target of Chembl4517430

There is no publicly available research to confirm that Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Type II is the primary molecular target of this compound.

Isoform Selectivity Profile of this compound for IMPDH Type II

Due to the lack of research on this compound, its isoform selectivity profile for IMPDH Type II over other isoforms, such as IMPDH Type I, is unknown.

Comprehensive Analysis of Enzyme Inhibition Kinetics

A comprehensive analysis of the enzyme inhibition kinetics of this compound has not been published.

Characterization of Competitive Inhibition with IMPDH Type II

There is no information to characterize the nature of any potential inhibition of IMPDH Type II by this compound, including whether it would act as a competitive, non-competitive, or uncompetitive inhibitor.

Determination of Inhibition Constants (Ki) for IMPDH Isoforms

Inhibition constants (Ki) for the interaction of this compound with IMPDH isoforms have not been determined or reported in the available scientific literature.

Downstream Effects on Purine (B94841) Biosynthesis Pathways

The downstream effects of this compound on purine biosynthesis pathways are unknown.

Inhibition of De Novo Guanine (B1146940) Nucleotide Synthesis

As the interaction of this compound with any molecular target has not been established, its potential to inhibit the de novo synthesis of guanine nucleotides cannot be confirmed.

No Information Found for Chemical Compound this compound

Despite a comprehensive search of scientific databases and online resources, no information has been found for the chemical compound identified as "this compound." As a result, it is not possible to provide an article on its mechanistic elucidation, biological action, or molecular interactions as requested.

Numerous search strategies were employed to locate data on this compound. These included targeted queries for its mechanism of action, effects on deoxyguanosine triphosphate (dGTP) pool depletion, and interactions within enzyme active sites. Direct searches for the compound's identity, such as its IUPAC name, protein target, and associated biochemical assays, were also conducted. Furthermore, a specific search of the ChEMBL database, a primary repository for bioactive molecule data, was performed using the provided identifier.

These efforts did not yield any relevant results, suggesting that "this compound" may be an incorrect identifier, a compound not yet disclosed in public scientific literature or databases, or a proprietary molecule without publicly available information. Without foundational data on the compound's existence and biological target, the generation of a scientifically accurate and informative article as per the user's detailed outline is not feasible.

Preclinical Biological Activity Spectrum of Chembl4517430

In Vitro Cytotoxic Efficacy in Diverse Cancer Cell Lines

No data available.

Assessment of Efficacy in Human Leukemia Cell Lines

No data available.

Evaluation of Activity in Lymphoma Cell Lines

No data available.

Investigation of Effects in Breast Carcinoma Cell Models

No data available.

Analysis of Cytotoxicity in Glioma Cell Lines

No data available.

Characterization of Activity in Uterine Carcinoma Cell Lines

No data available.

Structure Activity Relationship Sar Studies of Chembl4517430 Analogs

Identification of Essential Structural Determinants for IMPDH Type II Inhibition

The inhibitory activity of the 1,5-diazabicyclo[3.1.0]hexane-2,4-dione class against IMPDH type II is finely tuned by the nature and position of various substituents on the bicyclic ring. Key structural elements that have been identified as crucial for potent and selective inhibition include the moiety at the 6-position and the substitutions at the 3,3-positions.

Role of the 6-Benzoyl Moiety in Potency and Isoform Selectivity

The introduction of a benzoyl group at the C-6 position of the 1,5-diazabicyclo[3.1.0]hexane-2,4-dione scaffold has been demonstrated to be a critical determinant for achieving high potency and selectivity for IMPDH type II. nih.gov Studies have shown that the addition of this moiety significantly enhances the inhibitory activity against the type II isoform, which is preferentially upregulated in proliferating cells such as cancer cells and activated lymphocytes. nih.govresearchgate.net In contrast, analogs lacking this feature or bearing other substituents at this position generally exhibit weaker inhibitory effects.

The 6-benzoyl-3,3-disubstituted-1,5-diazabicyclo[3.1.0]hexane-2,4-diones have proven to be effective cytotoxic agents in various human cancer cell lines, with ED50 values ranging from 0.3 to 12 µM. researchgate.net These compounds act as antimetabolites by inhibiting the de novo biosynthesis of purines at the level of IMPDH, leading to a rapid suppression of DNA synthesis and a decrease in dGTP pools. researchgate.net Importantly, these derivatives display specificity for the type II isoform of IMPDH, with Ki values in the range of 5.1 to 63 µM, while showing no significant inhibition of the type I isoform. nih.govresearchgate.net This isoform selectivity is a highly desirable characteristic, as it suggests a reduced potential for toxicity in normal, non-proliferating cells where the type I isoform is predominant. researchgate.net

Influence of 3,3-Disubstitution on Biological Efficacy

The nature of the substituents at the 3,3-positions of the bicyclic ring also plays a significant role in modulating the biological efficacy of these IMPDH inhibitors. A series of 3,3-disubstituted-6,6-pentamethylene-1,5-diazabicyclo[3.1.0]hexane-2,4-diones have been synthesized and evaluated for their antiproliferative activities. researchgate.netpsu.edu These compounds were found to be effective against a panel of murine and human tumor cell lines, including leukemias, lymphomas, and various solid tumors, with ED50 values in the range of 3.3 to 16 µM. researchgate.netpsu.edu

Systematic Chemical Modification Strategies to Optimize Efficacy

The optimization of the 1,5-diazabicyclo[3.1.0]hexane-2,4-dione scaffold as a potent and selective IMPDH type II inhibitor has been pursued through systematic chemical modifications. These strategies involve the rational design and synthesis of novel analogs and a thorough exploration of the effects of various substituents on their biological activity.

Design and Synthesis of Chembl4517430 Analogs

The synthesis of this compound and its analogs typically involves a multi-step process. The core 1,5-diazabicyclo[3.1.0]hexane-2,4-dione structure is often constructed from substituted pyrazolidine-3,5-diones. psu.edu Further modifications at the C-3 and C-6 positions allow for the introduction of diverse chemical functionalities. For instance, the attachment of a pentamethylene group at the C-6 position has been explored to enhance the lipophilicity and potentially improve cell permeability and enzyme-inhibitor interactions. psu.edu The synthesis of 6-ethoxycarbonyl-3,3-disubstituted derivatives has also been reported as a strategy to modulate the electronic and steric properties of the molecule, leading to potent inhibitors of DNA synthesis. researchgate.netresearchgate.net

Exploration of Substituent Effects on Biological Activity

The biological activity of the 1,5-diazabicyclo[3.1.0]hexane-2,4-dione analogs is highly sensitive to the nature of the substituents. The exploration of these effects has provided valuable insights into the SAR of this chemical class.

For instance, a series of three 1,5-diazabicyclo[3.1.0]hexane-2,4-diones (designated as compounds A, B, and C in one study) exhibited IC50 values of 32, 22, and 63 µM, respectively, against purified recombinant human IMPDH type II. acs.org Notably, these compounds were inactive against the type I isoform at concentrations up to 500 µM, underscoring their remarkable selectivity. acs.org

The antiproliferative effects of these compounds often correlate with their ability to inhibit IMPDH. In Molt-4 T leukemia cells, these analogs displayed potent cytotoxic ED50 values ranging from 3.2 to 7.6 µM. acs.org

| Compound | Recombinant hIMPDH Type II IC50 (µM) acs.org | Molt-4 Cell Growth ED50 (µM) acs.org |

| Analog A | 32 | 3.2 |

| Analog B | 22 | 7.6 |

| Analog C | 63 | 5.1 |

| Mycophenolic Acid | 0.082 | 8.9 |

| Ribavirin | 79 | 42.1 |

Further modifications, such as the introduction of a 6-ethoxycarbonyl group, have yielded compounds with Ki values against IMPDH type II in the range of 11-33 µM and potent cytotoxicity in various tumor cell lines. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific Quantitative Structure-Activity Relationship (QSAR) models for the this compound series of 1,5-diazabicyclo[3.1.0]hexane-2,4-dione IMPDH inhibitors are not extensively reported in the public domain, the principles of QSAR can be applied to understand the key molecular features driving their biological activity. QSAR modeling seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For the 1,5-diazabicyclo[3.1.0]hexane-2,4-dione class, a QSAR model would typically involve calculating a set of molecular descriptors for each analog. These descriptors can be categorized as:

Electronic descriptors: Such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). These would help to quantify the influence of electron-donating or electron-withdrawing substituents on the benzoyl moiety and at the 3,3-positions, which could affect interactions with polar residues in the IMPDH active site.

Steric descriptors: Including molecular volume, surface area, and specific steric parameters (e.g., Taft's Es). These would be crucial in understanding the impact of the size and shape of the 3,3-disubstituents and the benzoyl group on the binding affinity. The data suggests that there is an optimal size for these substituents to fit within the binding pocket.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP) or molar refractivity (MR). These descriptors would model the influence of lipophilicity on cell membrane permeability and hydrophobic interactions within the enzyme's active site.

A multiple linear regression (MLR) or partial least squares (PLS) analysis could then be used to build a QSAR equation of the form:

pIC50 = c0 + c1D1 + c2D2 + ... + cn*Dn

where pIC50 is the negative logarithm of the inhibitory concentration, D represents the molecular descriptors, and c are the regression coefficients. Such a model, once validated, could predict the activity of newly designed analogs and guide the synthesis of more potent and selective IMPDH inhibitors based on the 1,5-diazabicyclo[3.1.0]hexane-2,4-dione scaffold. The development of a robust QSAR model would be a valuable tool in the future optimization of this promising class of compounds.

Preclinical Modeling Approaches in Chembl4517430 Research

Advanced In Vitro Experimental Platforms

In vitro models provide a foundational understanding of a compound's biological activity in a controlled, non-living environment. These systems are crucial for initial high-throughput screening and mechanistic studies. mdpi.comvu.lt

Two-Dimensional (2D) Monolayer Cell Culture Systems

Two-dimensional (2D) cell culture is a conventional method where cancer cells are grown as a single layer on a flat, plastic surface. nih.gov This system is valued for its simplicity, low cost, and reproducibility, making it suitable for initial large-scale drug screening. nih.govfacellitate.com In a typical 2D setup, cells have uniform access to oxygen and nutrients supplied by the culture medium. nih.gov However, this model has significant limitations as it fails to replicate the complex architecture and microenvironment of an actual tumor. nih.govnih.gov The flattened cell morphology and artificial cell-surface interactions can alter gene expression and cellular behavior compared to in vivo conditions. nih.gov

Three-Dimensional (3D) Spheroid and Organoid Models

To better mimic the in vivo state, three-dimensional (3D) culture models such as spheroids and organoids have been developed. promega.cacellculturedish.com These models allow cells to grow in three dimensions, fostering more realistic cell-to-cell and cell-to-matrix interactions. promega.cacellculturedish.com

Spheroids are self-assembled aggregates of cancer cells that can replicate the nutrient and oxygen gradients found in micro-tumors. facellitate.compromega.ca Their structure often includes a necrotic core, a quiescent inner layer, and a proliferating outer layer, similar to a clinical tumor. promega.ca

Organoids are more complex 3D structures grown from stem cells or organ progenitors. cellculturedish.commdpi.com They self-organize into structures that can mimic the function and cellular diversity of a specific organ, providing a highly relevant model for studying disease and drug response. cellculturedish.comnih.gov

The move from 2D to 3D models is a significant step toward more physiologically relevant data, bridging the gap between basic cell culture and in vivo studies. nih.govnih.gov

Table 1: Comparison of 2D and 3D In Vitro Models

| Feature | 2D Monolayer Culture | 3D Spheroid/Organoid Culture |

|---|---|---|

| Cell Morphology | Flattened, artificial | Natural, 3D structure |

| Cell Interactions | Limited to adjacent cells on a flat plane | Complex cell-cell and cell-matrix interactions promega.ca |

| Nutrient/Oxygen Access | Uniform and unlimited nih.gov | Forms gradients; outer layers have more access promega.ca |

| Physiological Relevance | Low; does not mimic tumor architecture nih.gov | High; recapitulates micro-tumor environment vu.ltcellculturedish.com |

| Common Use | High-throughput screening, basic biology nih.gov | Efficacy testing, mechanism of action studies mdpi.comnih.gov |

Co-culture Systems for Simulating Tumor Microenvironments

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells (like fibroblasts), immune cells, and the extracellular matrix, which all play a critical role in tumor progression and therapy resistance. mdpi.comfrontiersin.org Co-culture systems are designed to model these interactions by growing cancer cells together with one or more other cell types found in the TME, such as cancer-associated fibroblasts (CAFs) or endothelial cells. nih.govnih.gov These systems can be established in both 2D and 3D formats and are invaluable for studying the reciprocal communication between different cell populations that drives tumor growth and metastasis. frontiersin.orgnih.gov

Patient-Derived In Vitro Models for Disease Relevance

Patient-derived models, including patient-derived tumoroids (PDTs), represent a significant advancement in personalized medicine. nih.gov These models are established directly from a patient's tumor tissue, thereby preserving the unique genetic and cellular characteristics of the original cancer. nih.govnih.gov By creating these "avatars" in a dish, researchers can test the efficacy of various therapeutic agents on a model that closely mirrors the patient's specific disease. nih.gov An immunocompetent PDT model, which incorporates microvasculature and immune cells from the patient, can be established within weeks, making it a powerful tool for guiding therapeutic decisions. nih.gov

In Vivo Animal Models for Efficacy Assessment

Xenograft Models, including Patient-Derived Xenografts (PDX)

Xenograft models involve the implantation of human tumor material into immunodeficient mice. wikipedia.org

Cell Line-Derived Xenografts (CDX): These models are created by injecting cultured human cancer cell lines into mice. criver.comnih.gov They are reproducible and useful for large-scale screening but lack the heterogeneity of clinical tumors. criver.com

Patient-Derived Xenografts (PDX): In PDX models, a fragment of a patient's tumor is directly implanted into an immunodeficient mouse. wikipedia.organtineo.fr This process allows the tumor to grow in a living system while retaining the histological and genetic characteristics of the original human tumor. criver.comantineo.fr Because they preserve tumor heterogeneity, PDX models are considered more translationally relevant and have a higher predictive value for clinical efficacy compared to CDX models. antineo.frinvivotek.com These models are critical for target validation and studying drug resistance mechanisms. criver.com

Table 2: Overview of Xenograft Modeling Process

| Step | Description |

|---|---|

| 1. Tissue Acquisition | A fragment of a tumor is obtained directly from a patient's surgical resection. antineo.fr |

| 2. Implantation | The tumor tissue is implanted into an immunodeficient mouse, often subcutaneously or orthotopically (at the original tumor site). wikipedia.organtineo.fr |

| 3. Tumor Growth & Passaging | The tumor is allowed to grow in the host mouse. It can then be excised and passaged into subsequent cohorts of mice for expansion. wikipedia.organtineo.fr |

| 4. Efficacy Studies | Cohorts of mice with established tumors are used to test the efficacy of novel therapeutic agents. invivotek.com |

| 5. Analysis | Tumor growth is monitored, and upon completion of the study, tumors are analyzed to understand treatment response. nih.gov |

Table of Compounds

| Compound Name |

|---|

| CHEMBL4517430 |

Syngeneic Mouse Models

The investigation of this compound (also known as AZD5153) in the context of a fully functional immune system has been explored using syngeneic mouse models. These models, where immunologically compatible tumor cells are transplanted into mice of the same genetic background, are crucial for evaluating the interplay between a therapeutic agent and the host immune response.

In a study utilizing the CT26 colon carcinoma model, BALB/c mice were subcutaneously injected with CT26 cells. nih.govresearchgate.netresearchgate.net Treatment with AZD5153 resulted in a modest decrease in tumor growth compared to patient-derived xenograft (PDX) models. nih.gov This research also delved into the mechanisms of resistance. By repeatedly treating CT26 tumors with AZD5153 over several generations in vivo, a stable AZD5153-resistant model (CT26RI) was established. researchgate.net Interestingly, while the parental CT26 tumors were resistant to αPD-L1 monotherapy, the AZD5153-resistant CT26R cells, which maintained low levels of mismatch repair (MMR) proteins, acquired sensitivity to αPD-L1 treatment. researchgate.net This suggests that while AZD5153's direct tumor growth inhibition in this syngeneic model was modest, it induced changes that could render tumors more susceptible to immunotherapy. nih.govresearchgate.net

A key finding from this research was the impact of AZD5153 on MMR proteins. In the CT26 syngeneic model, treatment with AZD5153 led to a reduction in the protein levels of MSH2, MSH6, and PMS2, with a modest decrease in MLH1. nih.gov This alteration of the MMR pathway is a significant finding, as it points to a potential mechanism by which AZD5153 could influence tumor immunogenicity. nih.govresearchgate.net

| Model | Cell Line | Mouse Strain | Key Findings with this compound (AZD5153) | Reference |

|---|---|---|---|---|

| Colon Carcinoma | CT26 | BALB/c | Modest decrease in tumor growth. nih.gov Reduced protein levels of MSH2, MSH6, and PMS2. nih.gov Acquired resistance models (CT26R) showed sensitivity to αPD-L1 therapy. researchgate.net | nih.govresearchgate.net |

Genetically Engineered Mouse Models (GEMMs) of Disease

Genetically engineered mouse models (GEMMs), which develop tumors de novo in an immunocompetent environment due to specific genetic modifications, represent a highly clinically relevant preclinical platform. researchgate.net The efficacy of this compound (AZD5153) has been evaluated in such a model for diffuse midline glioma (DMG).

In a study using a GEMM of DMG, specifically the Ntv-a; p53fl/fl; PDGFA; H3K27M; Cr model, AZD5153 was tested as a monotherapy. niigata-u.ac.jp The results demonstrated that AZD5153 monotherapy inhibited tumor growth and significantly extended the survival of the mice compared to the control group. niigata-u.ac.jpnih.gov This highlights the potential of this compound in treating this aggressive pediatric brain tumor. The study also explored the combination of AZD5153 with radiation therapy, where the combination treatment further prolonged survival compared to either monotherapy alone. niigata-u.ac.jpnih.gov

The use of this GEMM allowed for the assessment of this compound in a model that closely mimics the human disease, including the presence of the hallmark H3K27M mutation. nih.gov The positive results in this sophisticated preclinical model provide a strong rationale for the clinical investigation of this compound in patients with DMG.

| Disease Model | GEMM Specifics | Key Findings with this compound (AZD5153) | Reference |

|---|---|---|---|

| Diffuse Midline Glioma (DMG) | Ntv-a; p53fl/fl; PDGFA; H3K27M; Cr | Monotherapy inhibited tumor growth and extended survival. niigata-u.ac.jpnih.gov Enhanced the anti-tumor activity of radiation therapy. niigata-u.ac.jpnih.gov | niigata-u.ac.jpnih.gov |

Evaluation of this compound Efficacy in Preclinical Disease Progression

The antitumor activity of this compound (AZD5153) has been extensively evaluated in various preclinical xenograft and patient-derived xenograft (PDX) models, demonstrating significant efficacy across a range of hematologic and solid tumors.

In hematologic malignancy models, oral administration of AZD5153 led to tumor stasis or regression in xenografts of acute myeloid leukemia (AML), multiple myeloma (MM), and diffuse large B-cell lymphoma (DLBCL). nih.gov Specifically, in the MV-4-11 AML xenograft model, AZD5153 treatment resulted in a marked increase in apoptotic cells, as evidenced by quantified cleaved caspase-3 intensity. nih.gov Furthermore, studies in MV-4-11 and KMS-11 xenograft models demonstrated over 80% downregulation of CCR2 and CD180 mRNAs in tumors at efficacious doses of AZD5153. aacrjournals.org

The efficacy of this compound has also been demonstrated in solid tumor models. In a colorectal cancer model using HCT116 xenografts, AZD5153 monotherapy significantly suppressed tumor growth. ijbs.com In prostate cancer, oral administration of AZD5153 inhibited the growth of PC-3 xenograft tumors in nude mice. niigata-u.ac.jpnih.gov This anti-tumor activity was further enhanced when combined with the AKT inhibitor MK-2206. niigata-u.ac.jpnih.gov For hepatocellular carcinoma (HCC), an AZD5153-formulated lipid nanoemulsion inhibited the growth of both subcutaneous and orthotopic HCCLM3 xenografts in NSG mice. nih.govnih.gov This treatment was associated with a reduction in the proliferation marker Ki-67 in the tumors. researchgate.net

In the context of ovarian cancer, AZD5153 has shown efficacy in high-grade serous ovarian cancer PDX models. nih.govbmj.com Treatment with AZD5153 decreased tumor growth in these models. nih.govbmj.com Studies in BRD4-amplified ovarian cancer PDX models also showed high activity for AZD5153. plos.org

| Cancer Type | Model | Key Efficacy Findings with this compound (AZD5153) | Reference |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) | MV-4-11 Xenograft | Tumor growth inhibition; increased cleaved caspase-3. nih.gov >80% downregulation of CCR2/CD180 mRNA in tumors. aacrjournals.org | nih.govaacrjournals.org |

| Multiple Myeloma (MM) | KMS-11 Xenograft | Tumor growth inhibition. nih.gov >80% downregulation of CCR2/CD180 mRNA in tumors. aacrjournals.org | nih.govaacrjournals.org |

| Diffuse Large B-cell Lymphoma (DLBCL) | Xenograft Model | Tumor growth inhibition. nih.gov | nih.gov |

| Colorectal Cancer | HCT116 Xenograft | Significant suppression of tumor volume. ijbs.com | ijbs.com |

| Prostate Cancer | PC-3 Xenograft | Inhibited tumor growth as monotherapy. niigata-u.ac.jpnih.gov Enhanced anti-tumor activity with MK-2206. niigata-u.ac.jpnih.gov | niigata-u.ac.jpnih.gov |

| Hepatocellular Carcinoma (HCC) | HCCLM3 Xenograft (subcutaneous and orthotopic) | Inhibited tumor growth. nih.govnih.gov Reduced Ki-67 positive tumor cells. researchgate.net | researchgate.netnih.govnih.gov |

| Ovarian Cancer | High-Grade Serous Ovarian Cancer PDX | Decreased tumor growth. nih.govbmj.com High activity in BRD4-amplified PDX models. plos.org | nih.govbmj.complos.org |

Advanced Methodologies in the Study of Chembl4517430

Target Identification and Validation Techniques

The primary molecular target for the chemical class to which CHEMBL4517430 belongs has been identified as the type II isoform of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). nih.gov This enzyme is a key regulatory point in de novo purine (B94841) biosynthesis. nih.gov The expression of the type II isoform of IMPDH is closely associated with cellular proliferation and transformation, making it a significant target for the development of anticancer agents. nih.gov

Affinity-Based Probes and Photo-Affinity Labeling

Affinity-based probes are powerful tools for target identification, designed with three key components: a ligand for selective binding, a reactive group for covalent bond formation, and a reporter tag for detection. researchgate.net A specialized form of this technique is photo-affinity labeling (PAL), where a photo-activatable group (such as a diazirine or benzophenone) is incorporated into the probe. nih.govebi.ac.uk Upon irradiation with UV light, the probe forms a covalent bond with its binding partner, allowing for the capture and subsequent identification of the target protein. nih.govuspto.govblogspot.com

While these methods are standard in modern chemical biology for deconvoluting the targets of novel compounds, specific studies detailing the creation and application of affinity-based probes or photo-affinity labels derived from this compound have not been described in the public-domain literature.

Proteomic Approaches for Binding Partner Deconvolution

Chemical proteomics combines the use of chemical probes with advanced mass spectrometry to identify the interaction partners of a small molecule on a proteome-wide scale. ebi.ac.uk This approach can be used in competition experiments where a probe's binding to its targets is competed off by the unlabeled compound of interest, allowing for the identification of specific interactors. These powerful techniques provide an unbiased view of a compound's binding profile within a complex biological system. However, specific proteomic studies employing this compound to deconvolute its binding partners have not been reported in available scientific literature.

Genetic Knockdown/Knockout Studies for Target Validation

Once a putative target is identified, its role in the mechanism of action of a compound can be validated using genetic techniques. Methods like CRISPR-Cas9 gene knockout or RNA interference (e.g., siRNA or shRNA) can be used to reduce or eliminate the expression of the target protein. If the cells subsequently show a diminished response to the compound, it provides strong evidence that the knocked-down protein is the relevant biological target. Such genetic validation studies specifically for this compound have not been detailed in the available research.

High-Throughput Screening and Assay Development

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid, automated testing of large compound libraries to identify molecules with activity against a specific biological target. This process involves the miniaturization of assays into microplate formats (e.g., 384- or 1536-well plates) and the use of robotics to handle samples and reagents, allowing for the screening of thousands to millions of compounds. While the class of compounds to which this compound belongs was likely identified through screening campaigns, specific details of HTS assay development and primary screening data for this compound are not publicly available.

Biochemical Enzyme Inhibition Assays

Biochemical assays are fundamental for characterizing the interaction between a compound and its target enzyme. For the chemical class of 1,5-diazabicyclo[3.1.0]hexane-2,4-diones, which includes this compound, enzymatic assays were crucial in defining their mechanism of action. nih.gov Studies revealed that these compounds are potent inhibitors of human type II IMPDH. nih.gov The inhibitory activity was quantified, demonstrating that these agents act as antimetabolites by blocking de novo purine biosynthesis. nih.gov

| Compound Class | Target Enzyme | Inhibition Constant (Ki) Range | Inhibition Type |

|---|---|---|---|

| 6-benzoyl-3,3-disubstituted-1,5-diazabicyclo[3.1.0]hexane-2,4-diones | Human IMPDH Type II | 5.1 to 63 µM | Competitive |

Ligand-Target Binding Assays (e.g., Competition Binding Assays)

Ligand-target binding assays are used to measure the affinity of a compound for its receptor or enzyme. Competition binding assays are a common format where an unlabeled test compound competes with a labeled ligand (often radiolabeled or fluorescent) for binding to the target. By measuring the displacement of the labeled ligand, the inhibitory concentration (IC50) and binding affinity (Ki) of the test compound can be determined.

Research on the 6-benzoyl-3,3-disubstituted-1,5-diazabicyclo[3.1.0]hexane-2,4-dione class demonstrated that these compounds inhibit IMPDH type II in a competitive manner. nih.gov This finding implies the use of competition binding assays to establish that the inhibitors bind to the same site as the natural substrate, a hallmark of competitive inhibition. nih.gov

Cell-Based Functional Assays for Phenotypic Screening

Phenotypic screening is a cornerstone of drug discovery that focuses on identifying compounds that produce a desired effect in a biological system, without a preconceived notion of the drug's target. lifechemicals.comnih.gov This approach is particularly powerful because it assesses a compound's activity in the complex environment of a living cell, providing insights into its potential therapeutic efficacy. nih.govpharmaron.com

Cell-based functional assays are the practical tools used to execute phenotypic screens. These assays measure the response of live cells to a given stimulus or compound. pharmaron.com The readouts can be diverse, ranging from cell viability and proliferation to more complex cellular events like protein translocation, organelle morphology, or the activation of specific signaling pathways. pharmaron.combioscience.fi

Modern phenotypic screening often employs high-content imaging and analysis, where automated microscopy and sophisticated image analysis software are used to quantify multiple phenotypic changes simultaneously. pharmaron.comcuriaglobal.com This allows for a rich, multi-parametric description of a compound's effects on cells. Designing these screens to maximize the discovery of selective compounds often involves using specific positive readouts, carefully chosen chemical concentrations, and appropriate incubation times. nih.gov

Key Types of Cell-Based Functional Assays:

| Assay Type | Principle | Typical Readout | Application Example |

| Viability/Cytotoxicity Assays | Measure the number of living or dead cells after compound treatment. | ATP levels (luminescence), LDH release (colorimetric), membrane integrity (fluorescence). bioscience.fi | Identifying compounds that selectively kill cancer cells. |

| Reporter Gene Assays | Genetically engineered cells express a reporter gene (e.g., luciferase) under the control of a specific promoter. researchgate.net | Light output or color change. researchgate.net | Screening for modulators of a particular signaling pathway. |

| Calcium Flux Assays | A fluorescent dye reports changes in intracellular calcium concentrations upon receptor activation or ion channel opening. | Fluorescence intensity changes over time. | Identifying agonists or antagonists for G-protein coupled receptors (GPCRs). |

| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify multiple cellular features (e.g., morphology, protein localization). pharmaron.com | Multi-parametric data from images. pharmaron.com | Detecting subtle phenotypic changes indicative of a specific mechanism of action. |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling encompass a range of theoretical and computer-based techniques used to simulate and predict the behavior of molecules. wikipedia.org These methods are indispensable in modern drug discovery, offering a cost-effective and rapid alternative to purely experimental approaches for investigating molecular systems, from small chemical structures to large biological macromolecules. wikipedia.orgschrodinger.com By mimicking molecular behavior at an atomistic level, these tools are used to study structure, dynamics, and thermodynamics, aiding in the design and optimization of new drug candidates. wikipedia.org

Molecular Docking and Virtual Screening for Ligand Discovery

Molecular docking is a computational technique that predicts the preferred orientation and conformation (the "pose") of one molecule when bound to another, typically a small molecule ligand to a protein receptor. cam.ac.ukstanford.edu The primary goal is to identify the most stable binding mode, which is often estimated by a scoring function that approximates the binding free energy. stanford.edu

Virtual screening (VS) leverages molecular docking on a massive scale. nih.gov Instead of docking a single compound, large libraries containing thousands to millions of chemical structures are computationally screened against a target protein's binding site. nih.govuu.nl This process filters the vast chemical space to a manageable number of promising "hits" that can then be prioritized for experimental testing. uu.nl This significantly accelerates the initial stages of drug discovery by enriching the pool of potential lead compounds. sourceforge.io

Table of Common Docking Software and Scoring Functions:

| Software | Docking Algorithm | Key Features |

| AutoDock Vina | Employs a machine-learning-based scoring function and a Broyden-Fletcher-Goldfarb-Shanno (BFGS) algorithm for local optimization. sourceforge.io | Widely used, open-source, and known for its speed and accuracy. sourceforge.io |

| GOLD | Uses a genetic algorithm for flexible ligand docking. cam.ac.uk | Highly configurable, allows for protein flexibility, and includes multiple scoring functions (e.g., CHEMPLP). cam.ac.uk |

| Glide | Utilizes a hierarchical screening approach and the GlideScore scoring function. | Part of the Schrödinger software suite, known for its accuracy in pose prediction and scoring. |

| rDock | Based on a stochastic search algorithm. | Open-source and designed for high-throughput virtual screening. nih.gov |

Molecular Dynamics Simulations of Compound-Target Complexes

While molecular docking provides a static snapshot of a compound-target interaction, molecular dynamics (MD) simulations offer a dynamic view. ebsco.comnih.gov MD is a computational method that simulates the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. ebsco.comnih.gov For a given compound-target complex, an MD simulation can reveal how the ligand and protein interact and change conformation in a simulated physiological environment (typically including water and ions). nih.govyoutube.com

These simulations are crucial for:

Assessing Binding Stability: Confirming whether a docking pose is stable over time. nih.gov

Understanding Interaction Dynamics: Observing the formation and breaking of hydrogen bonds and other key interactions.

Calculating Binding Free Energies: More rigorous (though computationally expensive) methods like Free Energy Perturbation (FEP) can provide quantitative predictions of binding affinity. stanford.eduyoutube.com

Investigating Allosteric Effects: Studying how ligand binding at one site can influence the protein's dynamics and function at a distant site.

The setup of an MD simulation involves several key steps, including system preparation, force field parameterization, and defining simulation protocols. chemcomp.comyoutube.com

Pharmacophore Modeling and Structure-Based Drug Design Principles

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of the biological target. chemrxiv.org Pharmacophore modeling is a central element of this strategy. researchgate.netnih.gov A pharmacophore is an abstract representation of all the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific target and elicit a biological response. nih.govfrontiersin.org

Pharmacophore models can be generated in two primary ways:

Ligand-Based: When the structures of several active molecules are known but the target structure is not, a model can be created by aligning the molecules and identifying their common chemical features. researchgate.net

Structure-Based: When the 3D structure of the target's binding site is available, a pharmacophore can be derived directly from the key interaction points within that site. frontiersin.orgnih.gov

These models serve as 3D queries for virtual screening, helping to identify novel scaffolds that match the required interaction geometry, thus complementing docking-based approaches. uu.nlfrontiersin.org

Application of Machine Learning and Deep Learning for Compound Prioritization

After an initial screening (virtual or experimental), a large number of "hits" may be identified. ML and DL models can be trained on historical data to prioritize these hits by predicting:

Biological Activity: Using Quantitative Structure-Activity Relationship (QSAR) models to predict the potency of a compound against a target. nih.gov

Toxicity and ADME Properties: Predicting absorption, distribution, metabolism, excretion, and toxicity profiles to filter out compounds likely to fail later in development. nih.gov

Structural Novelty and Synthesizability: Prioritizing compounds that are structurally different from existing drugs and are feasible to synthesize.

Deep neural networks, a type of DL model, can learn complex representations directly from molecular structures, such as 2D graphs or images, to make these predictions, often outperforming traditional ML methods. nih.gov This data-driven prioritization helps focus resources on the most promising candidates for further optimization and experimental validation. nih.govarxiv.org

Integration of Chembl4517430 Research Within Drug Discovery Paradigms

Transition from Hit Identification to Lead Generation

The initial phase of drug discovery often involves high-throughput screening (HTS) of large compound libraries to find molecules that show activity against the target of interest, in this case, MRGPRX4. researchgate.netzeclinics.com These initial active compounds are termed "hits." The subsequent hit-to-lead (H2L) phase is a critical and resource-intensive step that aims to refine these hits into more promising "lead" candidates. zeclinics.comcreative-biostructure.com

Not all hits are created equal, and a rigorous set of criteria is applied to determine which ones warrant the significant investment of time and resources required for lead generation. The goal is to select hit series with the most potential to ultimately become a safe and effective drug. creative-biostructure.comcrelux.com Key criteria for advancing initial hits that would be applied to compounds targeting MRGPRX4 include:

Potency and Efficacy: The compound must demonstrate significant biological activity at a relevant concentration. This is often one of the primary metrics for hit validation. zeclinics.com

Structure-Activity Relationship (SAR) Tractability: The chemical structure of the hit should be amenable to modification. ddcpharmaceutical.com A clear and interpretable SAR suggests that chemists can rationally design improved versions of the compound. creative-biostructure.com

Novelty and Patentability: The chemical scaffold should be novel to ensure intellectual property rights can be secured for a new chemical entity. ddcpharmaceutical.com

Drug-like Properties: Initial hits are evaluated for favorable physicochemical properties, such as appropriate molecular weight, lipophilicity (logP/logD), and solubility. ddcpharmaceutical.com These properties are crucial for absorption, distribution, metabolism, and excretion (ADME).

Synthetic Feasibility: The chemical structure must be synthetically accessible, allowing for the creation of analogs for testing and, eventually, for larger-scale synthesis. chemical.ainih.gov

Selectivity: The compound should ideally interact specifically with the intended target (MRGPRX4) and show minimal activity against other related and unrelated targets to reduce the potential for off-target side effects. ddcpharmaceutical.com

Lack of Toxicity: Early assessment for potential toxicity is crucial to deprioritize compounds that are likely to fail later in development due to safety concerns. zeclinics.com

A hypothetical example of criteria for advancing a hit targeting MRGPRX4 is presented in the table below.

| Criteria | Desired Profile for a "Quality Hit" |

| Potency (e.g., EC50 or IC50) | < 1 µM |

| Selectivity | >10-fold selective over related receptors |

| Solubility | > 50 µM in aqueous buffer |

| Permeability | Moderate to high in cell-based assays |

| Synthetic Tractability | Amenable to parallel synthesis for rapid analog generation |

| Novelty | Not a known frequent hitter or promiscuous compound |

Lead Optimization Strategies for MRGPRX4-Targeting Derivatives

Once a lead series is identified, the lead optimization (LO) phase begins. This is an intensive process focused on refining the lead compounds to produce a single preclinical candidate with an optimal balance of properties. charnwooddiscovery.com

Design: Based on existing data, medicinal chemists design new molecules with predicted improved properties. chemrxiv.org This is often aided by computational tools for modeling and prediction. creative-biostructure.comcrelux.com

Make: The designed compounds are synthesized in the laboratory. chemrxiv.org

Test: The new compounds are subjected to a cascade of biological and physicochemical assays to measure their potency, selectivity, and ADME properties. charnwooddiscovery.comchemrxiv.org

Analyze: The results are analyzed to understand the impact of the chemical modifications. This analysis informs the next round of design, closing the loop. chemrxiv.org

A primary goal of lead optimization is to enhance the potency and selectivity of the lead compounds for the MRGPRX4 target. charnwooddiscovery.comnih.gov

Potency refers to the concentration of the drug required to produce a specific effect. Higher potency is generally desirable as it can lead to lower required doses. nih.gov

Selectivity is a measure of a drug's ability to bind to its intended target without affecting other targets in the body. charcot-ms.orgbiorxiv.org High selectivity is crucial for minimizing off-target effects. rsc.org

Strategies to improve these attributes for an MRGPRX4 inhibitor would involve detailed SAR studies, often guided by structural biology (if a crystal structure of MRGPRX4 is available) or homology modeling to understand the key interactions between the compound and the receptor's binding pocket. nih.govnih.gov

The table below illustrates a hypothetical progression of potency and selectivity for a series of compounds targeting MRGPRX4 during lead optimization.

| Compound | MRGPRX4 Potency (IC50, nM) | Selectivity vs. Related Receptor A (Fold) | Selectivity vs. Related Receptor B (Fold) |

| Hit Compound | 850 | 5 | 2 |

| Lead Compound | 120 | 20 | 15 |

| Optimized Lead 1 | 35 | 100 | 50 |

| Preclinical Candidate | 5 | >500 | >200 |

For a compound targeting MRGPRX4, medicinal chemists might:

Introduce polar groups to improve solubility.

Block sites of metabolism by replacing metabolically labile groups (e.g., replacing a methyl group with a cyclopropyl (B3062369) group) to increase metabolic stability and half-life.

Modify lipophilicity to optimize absorption and tissue distribution.

Utilize bioisosteric replacements to swap out parts of the molecule with other chemical groups that retain the desired biological activity but have improved physicochemical or pharmacokinetic properties. ddcpharmaceutical.com

These modifications are guided by in vitro ADME assays and, eventually, in vivo pharmacokinetic studies in animal models. nih.gov

Considerations for Synthetic Feasibility and Scalability of Lead Compounds

Throughout the lead optimization process, it is crucial to consider the synthetic feasibility of the compounds being designed. nih.gov An otherwise promising compound is of little value if it cannot be synthesized efficiently and reliably.

Synthetic Accessibility: Chemists must ensure that the designed molecules can be made in the lab in a reasonable number of steps from readily available starting materials. chemical.ai AI-driven tools are increasingly being used to predict synthetic accessibility. arxiv.org

Scalability: The synthetic route developed for a lead compound must be scalable. This means it must be adaptable from the milligram scale needed for initial testing to the kilogram scale that will be required for extensive preclinical studies and, eventually, commercial manufacturing. This involves avoiding problematic reagents, expensive starting materials, and purification methods that are difficult to perform on a large scale.

Q & A

Q. How can researchers validate this compound’s in vivo efficacy while addressing interspecies variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.